molecular formula C9H8ClF3N2O2 B2416344 (2S)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid CAS No. 1938562-70-9

(2S)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid

Cat. No.: B2416344
CAS No.: 1938562-70-9
M. Wt: 268.62
InChI Key: PRWJYAIXSYGZSV-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid is a synthetic organic compound that belongs to the class of amino acids. It features a pyridine ring substituted with chlorine and trifluoromethyl groups, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Substitution Reactions: Chlorine and trifluoromethyl groups are introduced to the pyridine ring through electrophilic aromatic substitution reactions.

    Amino Acid Formation: The amino group is introduced via nucleophilic substitution, followed by the formation of the propanoic acid moiety through standard organic synthesis techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, controlled temperatures, and specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the pyridine ring.

    Reduction: Reduction reactions may target the pyridine ring or the carboxylic acid group.

    Substitution: The chlorine and trifluoromethyl groups can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid can be used as a building block for synthesizing more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

Biology

The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structure suggests it could interact with various biological targets.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. For example, they could be investigated as potential drugs for treating specific diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of (2S)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function. The chlorine and trifluoromethyl groups may enhance its binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}butanoic acid
  • (2S)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethanoic acid

Uniqueness

The unique combination of chlorine and trifluoromethyl groups on the pyridine ring distinguishes (2S)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid from other similar compounds. These substituents can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(2S)-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N2O2/c1-4(8(16)17)15-7-6(10)2-5(3-14-7)9(11,12)13/h2-4H,1H3,(H,14,15)(H,16,17)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWJYAIXSYGZSV-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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